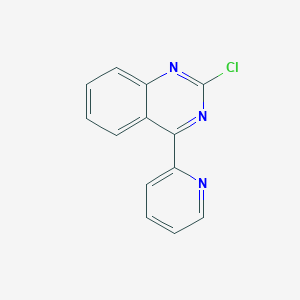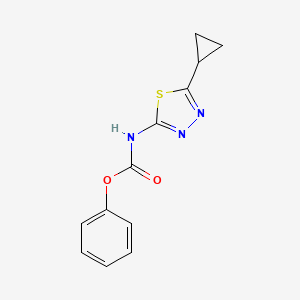
2-Chloro-4-pyridin-2-ylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-pyridin-2-ylquinazoline is a heterocyclic compound with the molecular formula C13H8N3Cl. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridin-2-ylquinazoline typically involves the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-pyridin-2-ylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-pyridin-2-ylquinazoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-pyridin-2-ylquinazoline involves its interaction with specific molecular targets. It can bind to DNA, proteins, and enzymes, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-anilinoquinazoline: Known for its anticancer activity and ability to bind to DNA.
2-Chloro-3-(2-pyridinyl)quinoxaline: Another heterocyclic compound with similar structural features.
6-Chloro-4-phenyl-2-(4-pyridinyl)quinoline: Shares the quinoline core structure and exhibits similar biological activities.
Uniqueness
2-Chloro-4-pyridin-2-ylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential as a pharmacological agent make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C13H8ClN3 |
|---|---|
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
2-chloro-4-pyridin-2-ylquinazoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-16-10-6-2-1-5-9(10)12(17-13)11-7-3-4-8-15-11/h1-8H |
InChI-Schlüssel |
XPEANLMDMWPVSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-Cyanophenyl)-1-oxo-2-propenyl]benzonitrile](/img/structure/B8516417.png)
![tert-butyl N-[(2R)-1-(morpholin-4-yl)propan-2-yl]carbamate](/img/structure/B8516427.png)





![methyl 3-amino-2-(((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B8516476.png)






